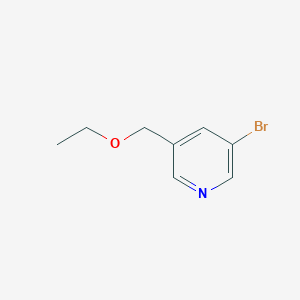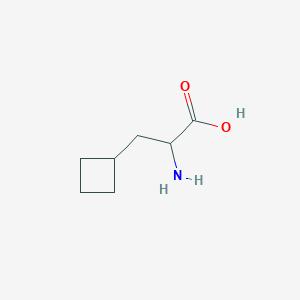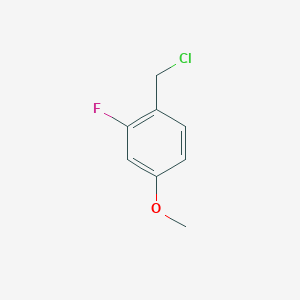
4-氟异吲哚啉-1,3-二酮
概述
描述
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3 at room temperature . Another study describes a metal-free approach to modify the isoquinoline-1,3-dione scaffold, where diazonium cations are trapped with arenes or HF to introduce aryl groups or a fluorine atom, respectively . These methods provide a foundation for the synthesis of 4-Fluoroisoindoline-1,3-dione by potentially adapting the diazonium trapping strategy to incorporate the fluorine atom at the 4-position.
Molecular Structure Analysis
X-ray structural analysis has been used to characterize the molecular structure of related compounds. For instance, a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal has been synthesized, and its structure was elucidated, revealing the stabilization of the amino tautomer and the presence of H-bonded dimers in the solid state . Similarly, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was determined using X-ray diffraction, showing intramolecular H-bonds and a hydrazone structure . These studies suggest that 4-Fluoroisoindoline-1,3-dione would also exhibit a planar structure with potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The study of 3-(4-fluorophenylhydrazone)pentane-2,4-dione revealed high reactivity in its hydrazone form, which was stabilized by intramolecular hydrogen bonds . This indicates that 4-Fluoroisoindoline-1,3-dione could also participate in reactions that exploit its potential for resonance stabilization and intramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Fluoroisoindoline-1,3-dione have been investigated. For example, the title compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione was found to have a nearly planar isoindoline-1,3-dione fragment and formed intermolecular hydrogen bonds in the solid state . These findings suggest that 4-Fluoroisoindoline-1,3-dione would likely exhibit similar planarity and have the capacity to engage in hydrogen bonding, which could affect its solubility, stability, and reactivity.
科学研究应用
除草剂开发
4-氟异吲哚啉-1,3-二酮衍生物已被探索为有效的原卟啉原氧化酶抑制剂,这是除草剂发现的一个有前途的靶点。新型邻苯二甲酰亚胺衍生物,包括4-氟异吲哚啉-1,3-二酮,展示了出色的除草效果,与商业除草剂如氟米奥赛林、阿特拉津和氯苯脲相媲美。它们的作用方式涉及抑制PPO酶,这有助于它们的除草活性 (Gao et al., 2019)。
异吲哚啉衍生物的合成
研究已探索了各种异吲哚啉-1,3-二酮衍生物的合成和表征。这些研究侧重于理解这些化合物的结构和分子性质,这对它们在不同科学领域的应用至关重要,如材料科学和医学 (Vesek et al., 2012)。
荧光探针的开发
4-氟异吲哚啉-1,3-二酮已被用于开发用于各种应用的荧光探针。这些探针可用于检测特定分子或离子,在生物学、生物化学和生物医学领域中至关重要。例如,它们被用于单光子和双光子成像,突显了它们在复杂成像技术中的实用性 (Sun et al., 2018)。
绿色化学应用
使用环保方法合成异吲哚啉-1,3-二酮衍生物是一个新兴的研究领域。例如,使用洋葱皮灰水提取物(WEOPA)方法提供了合成这些衍生物的更环保选择,避免有害试剂,有助于生物废物管理 (Journal et al., 2019)。
抗病毒研究
在抗病毒研究的背景下,对异吲哚啉-1,3-二酮骨架的修饰显示出潜力。这些修饰,如与镁螯合,已被研究用于抑制HIV-1整合酶和HIV-1逆转录酶的核糖核酸酶H功能。这表明这些化合物在HIV治疗中具有潜在的治疗应用 (Billamboz et al., 2011)。
安全和危害
作用机制
Target of Action
4-Fluoroisoindoline-1,3-dione is a type of aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It’s known that these compounds exhibit diverse chemical reactivity , which suggests they may interact with their targets in various ways
Biochemical Pathways
These compounds are known for their diverse chemical reactivity , suggesting they may influence multiple biochemical pathways
Result of Action
These compounds are known for their diverse chemical reactivity , suggesting they may have various effects at the molecular and cellular levels
生化分析
Biochemical Properties
4-Fluoroisoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine. The compound inhibits the activity of IDO1, which is a target for cancer therapy due to its role in immune suppression . Additionally, 4-Fluoroisoindoline-1,3-dione interacts with various proteins through hydrophobic and electrostatic interactions, influencing their stability and function .
Cellular Effects
The effects of 4-Fluoroisoindoline-1,3-dione on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in blood cancer cell lines such as K562 and Raji cells . The compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in apoptosis and cell survival. Furthermore, 4-Fluoroisoindoline-1,3-dione affects gene expression by altering the transcriptional activity of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Fluoroisoindoline-1,3-dione exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can enhance immune responses against cancer cells. Additionally, 4-Fluoroisoindoline-1,3-dione interacts with other biomolecules through hydrophobic and electrostatic interactions, stabilizing or destabilizing protein structures and influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroisoindoline-1,3-dione have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light and moisture . Long-term studies have shown that 4-Fluoroisoindoline-1,3-dione can have sustained effects on cellular function, particularly in the context of enzyme inhibition and apoptosis induction . The degradation products of the compound may have different biological activities, which necessitates careful monitoring of its stability during experiments .
Dosage Effects in Animal Models
The effects of 4-Fluoroisoindoline-1,3-dione vary with different dosages in animal models. At low doses, the compound has been shown to inhibit IDO1 activity and enhance immune responses without causing significant toxicity . At higher doses, 4-Fluoroisoindoline-1,3-dione can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-Fluoroisoindoline-1,3-dione is involved in several metabolic pathways, primarily through its interaction with IDO1. The inhibition of IDO1 by 4-Fluoroisoindoline-1,3-dione affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Fluoroisoindoline-1,3-dione is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific tissues, particularly those with high levels of IDO1 expression, such as the liver and tumor tissues . Its distribution is influenced by its hydrophobicity and the presence of binding proteins that facilitate its transport across cellular membranes .
Subcellular Localization
The subcellular localization of 4-Fluoroisoindoline-1,3-dione is primarily in the cytoplasm, where it interacts with IDO1 and other cytoplasmic proteins . The compound may also localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may affect the localization and activity of 4-Fluoroisoindoline-1,3-dione, directing it to specific cellular compartments .
属性
IUPAC Name |
4-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGDCOBISHGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622222 | |
| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51108-29-3 | |
| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Fluoroisoindoline-1,3-dione contribute to its biological activity, specifically as a Protoporphyrinogen Oxidase (PPO) inhibitor?
A1: While the provided research papers don't directly investigate 4-Fluoroisoindoline-1,3-dione in isolation, they highlight its role as a building block for potent PPO inhibitors. Specifically, 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione (compound 3r) demonstrates good herbicidal activity by inhibiting PPO. [] This suggests that the 4-fluoroisoindoline-1,3-dione core, especially when substituted with specific groups at the 2nd position, plays a crucial role in binding to and inhibiting PPO. Further research exploring a wider array of substitutions on the 4-Fluoroisoindoline-1,3-dione core could elucidate the structure-activity relationship in detail.
Q2: Can you elaborate on the synthesis of derivatives containing the 4-Fluoroisoindoline-1,3-dione core?
A2: Both papers showcase the versatility of 4-Fluoroisoindoline-1,3-dione as a starting material for creating diverse derivatives. One study employs a multi-step synthetic approach involving substitution, click chemistry, and addition reactions to link 4-Fluoroisoindoline-1,3-dione with diphenylcarbamide moieties. [] The second study utilizes a similar approach, focusing on creating various N-phenyl phthalimide derivatives. [] These studies demonstrate that 4-Fluoroisoindoline-1,3-dione can be effectively modified using well-established synthetic procedures, allowing for the generation of libraries of compounds for biological evaluation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

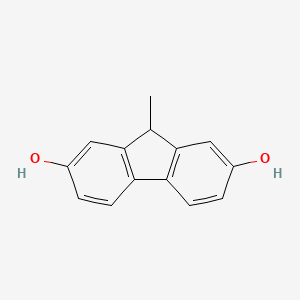
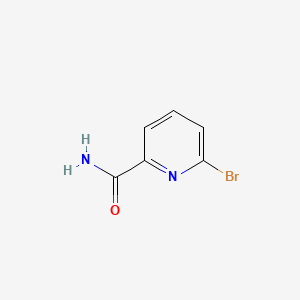
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
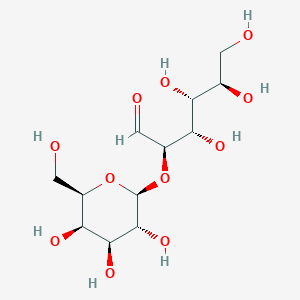
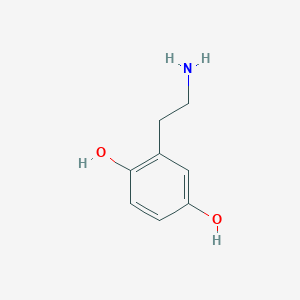


![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
